molecular formula C9H7BrFN3O B8309823 3-amino-6-bromo-4-fluoro-1H-indole-2-carboxylic acid amide

3-amino-6-bromo-4-fluoro-1H-indole-2-carboxylic acid amide

Cat. No. B8309823
M. Wt: 272.07 g/mol
InChI Key: JPLUTYUJPLPOSZ-UHFFFAOYSA-N
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Patent
US08664233B2

Procedure details

17.3 g (63.6 mmol) 2-(5-bromo-2-cyano-3-fluorophenylamino)acetamide was suspended in 150 ml 2-propanol and, after the addition of 10 ml NaOEt solution (21% in EtOH), the suspension was refluxed for 14 h. Having cooled down to room temperature, the solvent was concentrated and water was added. The resulting precipitate was sucked off and washed with water. 15.4 g (89%) 3-amino-6-bromo-4-fluoro-1H-indole-2-carboxylic acid amide was obtained. ESI-MS [m/z]: 272, 274 [M+H]+
Name
2-(5-bromo-2-cyano-3-fluorophenylamino)acetamide
Quantity
17.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:15])[C:5]([C:13]#[N:14])=[C:6]([NH:8][CH2:9][C:10]([NH2:12])=[O:11])[CH:7]=1.CC[O-].[Na+]>CC(O)C>[NH2:14][C:13]1[C:5]2[C:6](=[CH:7][C:2]([Br:1])=[CH:3][C:4]=2[F:15])[NH:8][C:9]=1[C:10]([NH2:12])=[O:11] |f:1.2|

Inputs

Step One
Name
2-(5-bromo-2-cyano-3-fluorophenylamino)acetamide
Quantity
17.3 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)NCC(=O)N)C#N)F
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed for 14 h
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
ADDITION
Type
ADDITION
Details
water was added
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
NC1=C(NC2=CC(=CC(=C12)F)Br)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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